1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 897623-17-5
Cat. No.: VC4177542
Molecular Formula: C16H16N4O
Molecular Weight: 280.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897623-17-5 |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.331 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H16N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h4-7,9-10H,1,8H2,2-3H3 |
| Standard InChI Key | GALRRITVDLNNRJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C)C |
Introduction
Synthesis and Preparation
The synthesis of pyrazolopyrimidines typically involves multi-step reactions, including condensation reactions and cyclization processes. The specific synthesis route for 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one would depend on the availability of starting materials and the desired yield and purity.
Biological and Pharmaceutical Applications
Pyrazolopyrimidines have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The addition of specific functional groups, such as the prop-2-enyl group, could enhance or modify these activities.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Potential use in drug development due to biological activity. |
| Life Sciences | Could be used in research related to cell signaling or enzyme inhibition. |
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high purity.
-
Biological Activity Screening: Investigating its potential biological activities, such as anticancer or antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological properties.
Given the lack of specific data on this compound, future research should focus on these areas to uncover its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume